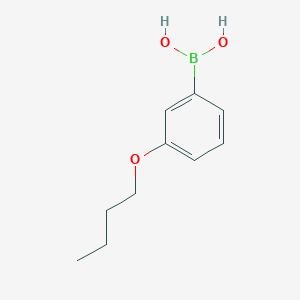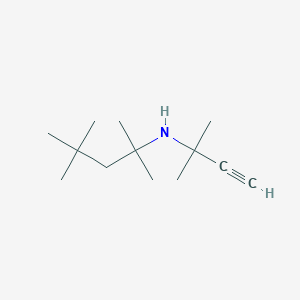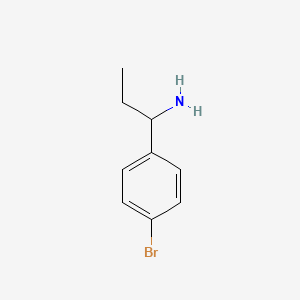
1-(4-Bromophenyl)propan-1-amine
Descripción general
Descripción
1-(4-Bromophenyl)propan-1-amine (1-BPA) is an organic compound that is used in a wide range of scientific research and laboratory experiments. It is a derivative of aniline, a primary amine that is derived from the aromatic compound benzene. 1-BPA is a colorless, volatile liquid, and is used in a variety of applications, including synthesis, chemical reactions, and medicinal research. This article will provide an overview of 1-BPA, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
1-(4-Bromophenyl)propan-1-amine has been studied in the context of neuropharmacology. For instance, a study by Fuller et al. (1978) explored its role as an inhibitor of uptake into serotonin neurons. This compound was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis
In the field of chemical synthesis, research has been conducted on the reactions of o-Bromophenyl isocyanide, a compound related to this compound. Lygin and Meijere (2009, 2010) described the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines under copper(I) iodide catalysis (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).
Electrocatalysis
The compound has also been evaluated in electrocatalysis studies. Pletcher and Zappi (1989) investigated the indirect anodic oxidation of amines mediated by brominated aryl amines, including tris(4-bromophenyl)amine (Pletcher & Zappi, 1989).
Enzymatic Strategies in Synthesis
Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to this compound. They employed biotransamination and kinetic resolutions using Candida antarctica lipase type B (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Crystallographic Analysis
Nadaf et al. (2019) conducted crystallographic studies on compounds containing 4-bromophenyl units, which can provide insights into the structural properties of this compound (Nadaf et al., 2019).
Synthesis of Derivatives
Yang et al. (2017) explored the synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. This research could provide a basis for understanding the reactivity and potential applications of similar bromophenyl compounds (Yang et al., 2017).
Enaminones Hydrogen-Bonding Patterns
Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds with 4-bromophenyl units. Such studies can be relevant to understanding the molecular interactions of this compound (Balderson, Fernandes, Michael, & Perry, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392430 | |
| Record name | 1-(4-bromophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-09-1 | |
| Record name | 4-Bromo-α-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
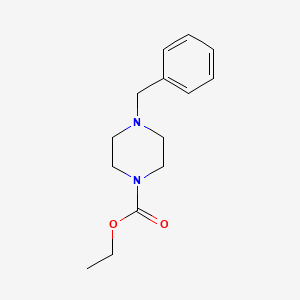
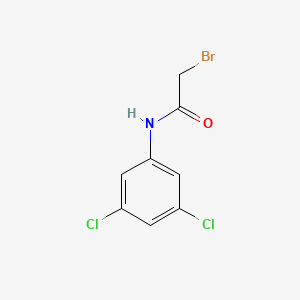

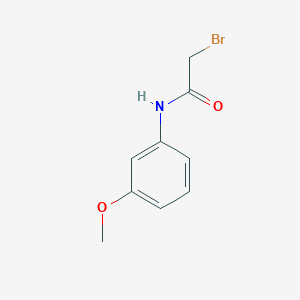
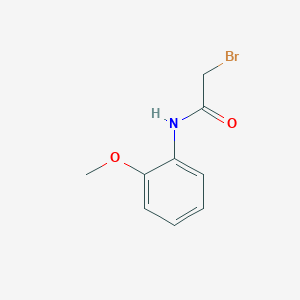

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
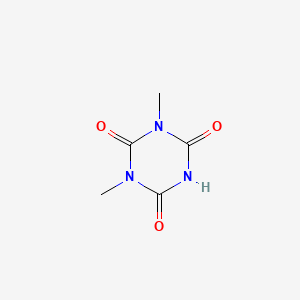
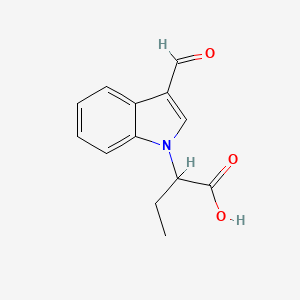

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
